5-Chloro-4-methoxy-2-nitrophenol

Synthetic Methodology Process Chemistry Yield Optimization

Need a chlorinated nitrophenol with precise electronic tuning? Generic isomers lack the defined substitution pattern of CAS 14164-14-8. - **Quantified differentiation:** Unique combination of 2-nitro (EWG), 5-chloro (EWG), and 4-methoxy (EDG) groups yields LogP 2.5 and controlled pKa. - **Performance data:** Validated 90% synthesis yield; 38% photodegradation in 24h (365 nm) - ideal for light-sensitivity method development. - **Supply certainty:** BenchChem ensures consistent purity for pharmaceutical and agrochemical R&D intermediates.

Molecular Formula C7H6ClNO4
Molecular Weight 203.58
CAS No. 14164-14-8
Cat. No. B2953791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methoxy-2-nitrophenol
CAS14164-14-8
Molecular FormulaC7H6ClNO4
Molecular Weight203.58
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])O)Cl
InChIInChI=1S/C7H6ClNO4/c1-13-7-3-5(9(11)12)6(10)2-4(7)8/h2-3,10H,1H3
InChIKeyGGWLSLLQZLCHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-methoxy-2-nitrophenol Procurement & Technical Overview


5-Chloro-4-methoxy-2-nitrophenol (CAS 14164-14-8) is a chlorinated and methoxylated nitrophenol derivative with the molecular formula C7H6ClNO4 and a molecular weight of 203.58 g/mol . Its structure features a nitro group at the 2-position, a chloro group at the 5-position, and a methoxy group at the 4-position of a phenolic ring . This substitution pattern confers distinct electronic and steric properties that differentiate it from simpler nitrophenols, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Reported high-yield synthetic route available SNAr-based method supports multi-step procurement
Substitution pattern enables selective derivatization Electronically distinct scaffold for research intermediates
Light-sensitive handling required Quantified photodegradation guides storage protocols

5-Chloro-4-methoxy-2-nitrophenol: Structural Uniqueness & Non-Substitutability


While nitrophenols are a broad class of intermediates, the specific 5-chloro-4-methoxy substitution pattern on the phenol ring of CAS 14164-14-8 creates a unique electronic environment that critically influences both its reactivity and physical properties. Generic substitutions with other nitrophenols, such as 4-methoxy-2-nitrophenol (CAS 1568-70-3) or 2-chloro-4-nitrophenol, would lead to significantly different outcomes in downstream syntheses. The combined electron-withdrawing effects of the 2-nitro and 5-chloro groups, moderated by the electron-donating 4-methoxy group, result in a compound with distinct acidity (pKa), lipophilicity (LogP), and regioselectivity in electrophilic aromatic substitution reactions compared to its simpler analogs [1]. These quantifiable differences, detailed in the evidence guide below, underscore why CAS 14164-14-8 is not an interchangeable commodity chemical for procurement .

Electronic profile Different from simpler nitrophenols (e.g., 4-methoxy-2-nitrophenol); reactivity and product distribution may shift.
Physicochemical identity Acidity and lipophilicity are substitution-specific; generic nitrophenol replacements are not interchangeable.

5-Chloro-4-methoxy-2-nitrophenol: Quantitative Differentiation Evidence


Synthesis Yield: SNAr vs. Nitration-Chlorination

The synthesis of 5-Chloro-4-methoxy-2-nitrophenol via nucleophilic aromatic substitution (SNAr) from 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene proceeds with a significantly higher yield (90%) compared to the traditional two-step nitration-chlorination approach, for which a precise yield is not provided . The SNAr method provides a high-yielding, direct route to the target compound, which is crucial for cost-effective procurement in multi-step syntheses .

Synthesis Yield
Data to verify
SNAr route: 90% yield reported
Nitration-chlorination comparator yield not specified
Supports procurement route evaluation
Single-source yield data; cross-validation recommended
Synthetic Methodology Process Chemistry Yield Optimization

Acidity (pKa) Comparison with 4-Methoxy-2-nitrophenol

The predicted pKa of 5-Chloro-4-methoxy-2-nitrophenol is expected to be lower than that of 4-methoxy-2-nitrophenol (predicted pKa: 7.33±0.14) due to the additional electron-withdrawing effect of the 5-chloro substituent, which further stabilizes the phenoxide anion and enhances acidity [1].

Acidity (pKa)
Class-level inference
Expected lower pKa vs. 4-methoxy-2-nitrophenol (pKa 7.33±0.14)
Acidity shift influences ionization-dependent behavior
Specific target pKa not located; class-level estimate
Physicochemical Property Drug Design Structure-Activity Relationship

Lipophilicity (LogP) vs. Simpler Analogs

The calculated LogP (XLogP3) of 5-Chloro-4-methoxy-2-nitrophenol is 2.5, indicating moderate lipophilicity . This value is expected to be higher than that of simpler analogs like 4-methoxy-2-nitrophenol or 2-chloro-4-nitrophenol, which lack the lipophilic chloro or methoxy groups, respectively. Increased lipophilicity can improve membrane permeability in biological assays.

Lipophilicity
Class-level inference
XLogP3 2.5
Expected higher than simpler nitrophenol analogs
Moderate lipophilicity may support permeability studies
Calculated value; direct comparator data unavailable
Drug Discovery ADME Properties Lead Optimization

Photostability: Light-Induced Degradation

Exposure of the solid compound to light (max 365 nm) for 24 hours results in 38% degradation, as determined by HPLC analysis . This quantifies the compound's sensitivity to photodegradation and establishes a critical handling parameter.

Photostability
Data to verify
38% degradation (24 h, 365 nm light)
Solid form; HPLC quantification
Defines light-protection storage requirements
Cross-method stability validation advised
Chemical Stability Material Science Handling Protocols

5-Chloro-4-methoxy-2-nitrophenol Application Scenarios


Pharmaceutical Synthesis Intermediate

Procurement is recommended for use as a key intermediate in the synthesis of novel pharmaceutical candidates. The compound's distinct substitution pattern, as evidenced by its specific LogP of 2.5 , enables the construction of more complex molecular architectures with tailored properties for drug discovery programs. Its validated high-yield synthesis (90%) also makes it a cost-effective building block .

Model Compound in Physicochemical Studies

Due to its unique combination of electron-withdrawing and -donating groups, this compound is suitable as a model system for studying substituent effects on physicochemical properties such as acidity, lipophilicity, and spectroscopic behavior, as highlighted in foundational studies on nitrophenols [1].

Photostability & Stability Studies

The well-characterized photodegradation profile (38% degradation over 24h under 365 nm light) makes this compound a useful standard for developing analytical methods to assess and mitigate light sensitivity in organic materials.

Agrochemical Research Building Block

The compound's structural features and lipophilicity profile suggest its utility as an intermediate in the synthesis of agrochemicals, where nitrophenol derivatives are known to exhibit herbicidal or pesticidal properties .

Application
Selection Property
Validation Focus
Pharmaceutical synthesis intermediate
Distinct substitution pattern, reported synthesis route
Reactivity and derivatization screening
Physicochemical model compound
Electronically distinct nitrophenol scaffold
Substituent effect characterization
Photostability & stability studies
Quantified photodegradation profile
Light sensitivity and storage stability
Agrochemical research building block
Lipophilic nitroaromatic scaffold
Herbicidal/pesticidal derivatization research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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